molecular formula C9H12Cl3NO2S B2841012 Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride CAS No. 2375267-98-2

Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride

Cat. No.: B2841012
CAS No.: 2375267-98-2
M. Wt: 304.61
InChI Key: GEXRSEINMKLQTD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are yet to be determined . These effects can be elucidated through in-depth studies once the compound’s primary targets and mode of action are known.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate;hydrochloride typically involves the condensation of 2,5-dichlorothiophene with ethyl 2-amino-3-bromopropanoate under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium thiolate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO2S.ClH/c1-2-14-9(13)6(12)3-5-4-7(10)15-8(5)11;/h4,6H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXRSEINMKLQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(SC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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